REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)Cl.Cl[S:8]([OH:11])(=O)=[O:9].[O:12]([CH2:19][CH2:20][N:21]1[CH:25]=[CH:24][N:23]=[CH:22]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[NH3:26]>>[S:8]([C:16]1[CH:17]=[CH:18][C:13]([O:12][CH2:19][CH2:20][N:21]2[CH:25]=[CH:24][N:23]=[CH:22]2)=[CH:14][CH:15]=1)(=[O:11])(=[O:9])[NH2:26]
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.91 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CCN1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
after each addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated on a steam bath for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The resulting gummy solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
as dry as possible at the filter pump
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
ADDITION
|
Details
|
with a mixture of chloroform and methanol (4:1)
|
Type
|
CUSTOM
|
Details
|
gave a gum which
|
Type
|
CUSTOM
|
Details
|
crystallised on trituration with a few mls
|
Type
|
CUSTOM
|
Details
|
The solid was crystallised from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(OCCN2C=NC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |